molecular formula C16H22FNO3 B1503917 Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate CAS No. 333954-85-1

Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Cat. No.: B1503917
CAS No.: 333954-85-1
M. Wt: 295.35 g/mol
InChI Key: LBSVJZNADORQET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate is a chemical compound with the CAS Number: 333954-85-1 and Linear Formula: C16H22FNO3 . It has a molecular weight of 295.35 .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 . This code represents the compound’s molecular structure.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis as an Intermediate : Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate and its derivatives have been synthesized as intermediates in the production of biologically active compounds. For instance, one study detailed the synthesis of a related compound as an intermediate in crizotinib production, a drug used for treating lung cancer (Kong et al., 2016).

  • Molecular Structure and Characterization : The molecular structures of this compound derivatives have been characterized using various spectroscopic techniques. For instance, X-ray diffraction studies, LCMS, NMR, and IR have been employed to confirm the structures of synthesized compounds (Sanjeevarayappa et al., 2015).

Applications in Drug Development

  • Key Intermediate in Drug Synthesis : This compound acts as a crucial intermediate in the synthesis of various drugs. For example, it has been used in the synthesis of Vandetanib, a medication used to treat certain types of cancer (Wang et al., 2015).

  • Foundation for Pharmacologically Active Cores : Certain this compound derivatives provide pharmacologically useful cores, highlighting their potential in drug discovery and development. For example, a sterically congested piperazine derivative was synthesized for its novel chemistry, offering a platform for further pharmacological exploration (Gumireddy et al., 2021).

Biological Activity Assessment

  • In Vitro Biological Evaluation : Some derivatives have been evaluated for their biological activities. A study reported on the in vitro antibacterial and anthelmintic activities of a synthesized compound, revealing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

  • Microbiological Model for Metabolism Studies : The compound and its derivatives have been used in microbiological models to study the metabolism of certain receptor antagonists. For instance, Cunninghamella fungi were employed as a model to study the metabolism of a compound derived from this compound, demonstrating its utility in early ADME-Tox assays (Pękala et al., 2012).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for this compound can be found on the product link . Always handle chemicals with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This binding can lead to the inhibition of certain enzymes, such as kinases, which are involved in phosphorylation processes. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal model.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown into metabolites. These metabolic processes can affect the levels of other metabolites in the cell, influencing overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors.

Properties

IUPAC Name

tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSVJZNADORQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679413
Record name tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333954-85-1
Record name tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of triphenyl phosphine (7.7 g, 29 mmol), in tetrahydrofuran (40 mL), diethylazodicarboxylate (5.12 g, 29 mmol) was added and the solution was stirred for 20 minutes. 4-Fluorophenol (3 g, 27 mmol) was added and the mixture was stirred for another 20 minutes at 0° C. N—Boc-4-hydroxypiperidine (5.9 g, 29 mmol) was added dissolved in tetrahydrofuran (20 mL) and the mixture was stirred at room temperature overnight. Water was added and the solution was extracted three times with dichloromethane. The combined organic layers were washed with water and brine, dried over magnesium sulfate, filtered and evaporated. The crude product was purified by flash-chromatography on silica gel with hexane:ethyl acetate (1:0 to 1:1) to give 4.8 g (60%) of the product as a white solid. MS (m/e): 296.3 (M−H+).
Quantity
7.7 g
Type
reactant
Reaction Step One
Name
diethylazodicarboxylate
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.